molecular formula C16H20O5 B14152904 2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)- CAS No. 73490-50-3

2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-

Cat. No.: B14152904
CAS No.: 73490-50-3
M. Wt: 292.33 g/mol
InChI Key: YSJYSZPBDFPGKM-WAYWQWQTSA-N
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Description

2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)- is a complex organic compound with a unique structure that includes a propenoic acid backbone and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)- typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Aldol Condensation: This step involves the formation of the propenoic acid backbone through the condensation of appropriate aldehydes and ketones.

    Functional Group Modification: The addition of methoxy and butenyl groups is carried out through specific reactions such as methylation and alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids
  • Alcohols
  • Alkylated derivatives

Scientific Research Applications

2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester

Uniqueness

2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

73490-50-3

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

(Z)-3-[4,5-dimethoxy-2-(3-methylbut-2-enoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H20O5/c1-11(2)7-8-21-13-10-15(20-4)14(19-3)9-12(13)5-6-16(17)18/h5-7,9-10H,8H2,1-4H3,(H,17,18)/b6-5-

InChI Key

YSJYSZPBDFPGKM-WAYWQWQTSA-N

Isomeric SMILES

CC(=CCOC1=CC(=C(C=C1/C=C\C(=O)O)OC)OC)C

Canonical SMILES

CC(=CCOC1=CC(=C(C=C1C=CC(=O)O)OC)OC)C

Origin of Product

United States

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